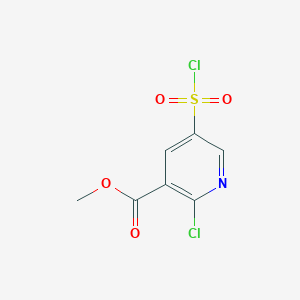

Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

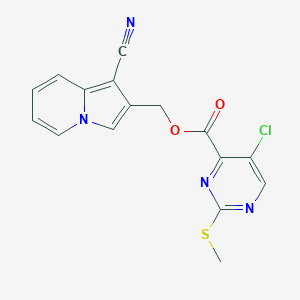

“Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1118787-91-9 . It has a molecular weight of 270.09 and its IUPAC name is methyl 2-chloro-5-(chlorosulfonyl)nicotinate . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5Cl2NO4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder . It’s stored at a temperature of 4 degrees Celsius . The compound’s molecular weight is 270.09 .Wissenschaftliche Forschungsanwendungen

Synthesis of Antimicrobial Agents

Research has led to the synthesis of new pyridine-derived Schiff bases starting from pyridinedicarbonyl dichloride. These compounds were tested for their antimicrobial activities, demonstrating significant bactericidal and fungicidal activities, comparable to reference antibiotic drugs like streptomycin and fusidic acid. This illustrates the potential of methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate derivatives in developing new antimicrobial agents (M. Al-Omar & A. Amr, 2010).

Catalysis and Annulation Reactions

The compound has been utilized in catalyzed [4 + 2] annulation reactions, showcasing its role in creating highly functionalized tetrahydropyridines. This process leverages methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate for synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting its applicability in creating complex molecular architectures with potential pharmacological uses (Xue-Feng Zhu et al., 2003).

Exploration of Pyridine Annulations

The versatility of methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate extends to the preparation of substituted pyridines via regiocontrolled [4 + 2] cycloadditions of oximinosulfonates. This method represents a strategic approach to designing pyridine rings, crucial for the development of novel compounds with potential therapeutic applications (R. Danheiser et al., 2003).

Photochemical Modifications

Investigations into the photochemical behavior of methyl 2-pyridinecarboxylate have revealed pathways for methylation and methoxylation, depending on the experimental conditions. This research sheds light on the chemical behavior of methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate derivatives under UV irradiation, offering insights into their reactivity and potential modifications for pharmaceutical development (T. Sugiyama et al., 1981).

Metabotropic Glutamate Receptor Antagonism

Derivatives of methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate have been synthesized and evaluated for their activity as metabotropic glutamate receptor antagonists. These compounds exhibit significant potency, demonstrating the chemical's role in synthesizing agents that could potentially be used in treating neurological disorders (N. Cosford et al., 2003).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), not getting it in eyes, on skin, or on clothing (P262), and washing hands thoroughly after handling (P264) .

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-chlorosulfonylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPMSUMZDZOGEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2705261.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2705262.png)

![8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2705264.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate](/img/structure/B2705269.png)

![Methyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2705272.png)

![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)